The compound is cataloged under the CAS number 132719-05-2 and is recognized for its utility as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also being investigated for potential biological activities, although specific therapeutic applications are still under research .
The synthesis of (4-(Methoxymethyl)phenyl)methanamine can be achieved through several methods, primarily involving the alkylation of phenylmethanamine derivatives. One common approach involves the following steps:
The molecular structure of (4-(Methoxymethyl)phenyl)methanamine consists of:
The presence of both electron-donating (methoxymethyl) and electron-withdrawing (amine) groups affects the electronic properties of the molecule, which is significant for its reactivity in chemical reactions .
(4-(Methoxymethyl)phenyl)methanamine can participate in various chemical reactions:
The mechanism of action for (4-(Methoxymethyl)phenyl)methanamine primarily involves its interaction with biological targets such as enzymes or receptors.
(4-(Methoxymethyl)phenyl)methanamine has several scientific applications:
According to IUPAC guidelines (Blue Book P-5 and P-58), this compound is systematically named as (4-(methoxymethyl)phenyl)methanamine, reflecting the hierarchical selection of the parent structure and substituent groups [7] [8]. The naming process follows these core principles:
Alternative nomenclature approaches include:
The molecular structure exhibits free rotation around the methylene bridges, allowing conformational flexibility. The primary amine group displays hydrogen-bonding capacity (donor: 1; acceptor: 2), while the ether oxygen provides additional hydrogen-bond acceptor sites. This combination creates a polar surface area of 35.25 Ų, significantly influencing solubility and biomolecular recognition properties [3].
Table 1: Physicochemical Properties of (4-(Methoxymethyl)phenyl)methanamine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₁₃NO | Elemental Analysis |
Molecular Weight | 151.21 g/mol | Mass Spectrometry |
Calculated LogP (iLOGP) | 1.80 | Computational Prediction |
Calculated LogS | -1.47 | ESOL Model |
Hydrogen Bond Donors | 1 | Molecular Descriptor |
Hydrogen Bond Acceptors | 2 | Molecular Descriptor |
Topological Polar Surface Area | 35.25 Ų | Computational Calculation |
Rotatable Bonds | 3 | Molecular Descriptor |
The synthetic accessibility of (4-(Methoxymethyl)phenyl)methanamine has evolved significantly since initial reports, with key methodologies emerging through adaptation of benzylamine synthesis techniques:
Early Reductive Amination Approaches: Initial routes involved reductive amination of 4-(methoxymethyl)benzaldehyde using sodium cyanoborohydride in the presence of ammonia or ammonium acetate. While functional group tolerant, this method suffered from overalkylation issues, producing secondary and tertiary amines as byproducts, requiring tedious chromatographic separations [2].
Gabriel Synthesis Development: Improved selectivity emerged through Gabriel phthalimide reactions, where potassium phthalimide was reacted with 4-(chloromethyl)benzyl methyl ether (itself prepared from 4-(chloromethyl)benzoyl chloride followed by reduction and etherification). Subsequent hydrazinolysis or methylamine-mediated cleavage liberated the primary amine. This route provided higher purity but introduced multiple synthetic steps with moderate overall yields (typically 45-55%) [6].
Modern Azide Reduction: Contemporary synthesis employs azide intermediates for enhanced safety and efficiency. 4-(Methoxymethyl)benzyl bromide undergoes nucleophilic displacement with sodium azide to form the organic azide, followed by Staudinger reduction (triphenylphosphine/water) or catalytic hydrogenation (Pd/C, H₂). This two-step sequence offers excellent yields (75-85%) and avoids the genotoxic alkyl halide intermediates in final purification steps [1] [3].
Table 2: Comparison of Synthetic Methods for (4-(Methoxymethyl)phenyl)methanamine
Synthetic Method | Key Advantages | Limitations | Typical Yield |
---|---|---|---|
Reductive Amination | Single-step; Commercial aldehyde | Overalkylation; Poor selectivity | 30-45% |
Gabriel Synthesis | Pure primary amine; No overalkylation | Multiple steps; Low yields | 45-55% |
Azide Reduction | High yield; Scalable; Safe workup | Azide handling precautions | 75-85% |
Significant innovation occurred through protective group strategies developed during pharmaceutical synthesis. The methoxymethyl group demonstrated exceptional stability under both acidic and basic conditions, allowing its retention during multi-step syntheses where traditional protecting groups (e.g., tert-butoxycarbonyl for amines) required orthogonal deprotection sequences. This property cemented its role in complex molecule assembly [2] [6].
(4-(Methoxymethyl)phenyl)methanamine serves as a versatile synthon in central nervous system (CNS) drug discovery, primarily due to its structural resemblance to neurotransmitter precursors and its favorable blood-brain barrier permeability (predicted by high BBB permeation in BOILED-Egg model computations) [3] [5]. Key applications include:
MAO Inhibitor Precursors: The compound acts as a key intermediate in synthesizing structurally optimized monoamine oxidase (MAO) inhibitors. Elongation of the side chain yields analogs of 4-methyl-thio-phenyl-propylamine—a documented high-affinity substrate for semicarbazide-sensitive amine oxidase (SSAO). These derivatives demonstrate enhanced selectivity profiles between MAO-A/MAO-B isoforms and SSAO, crucial for minimizing off-target effects in antidepressant development [6].
SSRI/SNRI Derivatives: Functionalization of the primary amine generates novel scaffolds mimicking selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The methoxymethyl group provides strategic metabolic stability against cytochrome P450-mediated dealkylation (predicted CYP2D6 inhibition: No; CYP3A4 inhibition: No), addressing a common limitation of first-generation antidepressants [3] [5].
Dual-Activity Ligands: Incorporation into multi-target directed ligands exploits the scaffold's conformational flexibility. Molecular hybridization techniques fuse it with pyrrolidine fragments (e.g., via amide bond formation) to generate compounds exhibiting simultaneous 5-HT receptor modulation and SSRI activity, potentially addressing treatment-resistant depression through synergistic pharmacology [5] [9].
Beyond pharmaceuticals, this benzylamine derivative demonstrates growing utility in advanced materials:
Coordination Chemistry: The primary amine functions as an effective ligand for transition metals (Pd, Cu, Ni) in catalytic systems. When complexed with palladium, it forms stable catalysts for Suzuki-Miyaura cross-coupling reactions. The electron-donating methoxymethyl group enhances σ-donation capability, increasing catalytic turnover compared to unsubstituted benzylamine analogs [1].
Polymer Functionalization: It serves as a monomeric building block in polyamide and polyimide synthesis. Incorporation into polymer backbones via condensation polymerization introduces pendant methoxymethyl groups that significantly improve solubility in polar aprotic solvents (e.g., DMF, NMP) while maintaining thermal stability (>300°C decomposition temperature). This facilitates processing of high-performance polymers for membrane technologies [4].
Surface Modification: Chemisorption onto metallic and oxide surfaces (Au, SiO₂) through amine-metal coordination creates self-assembled monolayers (SAMs). These SAMs serve as platforms for biosensor interfaces where the ether linkage provides hydrolytic stability superior to ester-containing analogs. The terminal primary amine allows subsequent bioconjugation with biomarkers or recognition elements [3] [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8